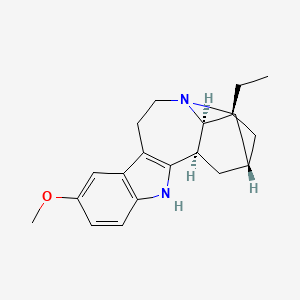
Ibogaïne
Vue d'ensemble
Description
Ibogaine is a naturally occurring psychoactive substance found in plants in the Apocynaceae family. It has a long history of traditional use in West African spiritual ceremonies, and is now being studied as a potential treatment for addiction and other mental health conditions. Ibogaine has a complex pharmacology, with multiple mechanisms of action, and its effects on the brain and body are still being explored. In
Applications De Recherche Scientifique
Traitement de la dépendance aux opioïdes
L'ibogaïne a été utilisée pour le traitement de l'abus d'opioïdes et d'autres dépendances aux drogues {svg_1}. Il a été rapporté que le rapport bénéfice-risque dans la gestion du sevrage aux opioïdes est favorable si l'this compound est administrée sous la supervision médicale qualifiée {svg_2}.
Traitement de l'alcoolisme
Des indications préliminaires suggèrent que l'this compound pourrait être utilisée dans le traitement de l'alcoolisme {svg_3}. Cependant, des recherches supplémentaires sont nécessaires pour confirmer ces résultats et comprendre les mécanismes sous-jacents.
Stimulant neuromusculaire
L'this compound a été commercialisée en France de 1939 à 1970 sous le nom commercial Lambaréné en tant que "stimulant neuromusculaire" en comprimés de 8 mg pour des indications telles que la fatigue, la dépression et le rétablissement des maladies infectieuses {svg_4}.
Processus psychothérapeutiques
À la fin des années 1950 et 1960, l'this compound a été utilisée comme outil dans les processus psychothérapeutiques {svg_5}. Elle a reçu un brevet à cette fin en 1969 en France {svg_6}.
Traitement des troubles cérébraux
Des chercheurs de Stanford ont mis au point une méthode pour traiter les troubles cérébraux tels que les lésions cérébrales traumatiques à l'aide de l'this compound {svg_7}. Il s'agit d'un domaine de recherche prometteur, mais des études supplémentaires sont nécessaires pour valider ces résultats.
Augmentation de l'activité du BDNF, du NGF et du GDNF
Selon une expérience, l'this compound augmente l'activité du facteur neurotrophique dérivé du cerveau (BDNF), du facteur de croissance nerveuse (NGF) et du facteur neurotrophique dérivé de la lignée cellulaire gliale (GDNF) dans différentes régions du cerveau qui contiennent des neurones dopaminergiques {svg_8}.
Safety and Hazards
Mécanisme D'action
Target of Action
Ibogaine, an indole alkaloid derived from the African shrub Tabernanthe iboga, has a complex pharmacology, affecting many different neurotransmitter systems simultaneously . It primarily targets the opioid system, crucial in addiction and pain regulation . It is active on sigma-2 and multiple opioid receptor sites . It also interacts with acetylcholine, dopamine, and serotonin systems .
Mode of Action
Ibogaine interacts with its targets by binding to and modulating the activity of these receptors, altering the release and reuptake of neurotransmitters . This modulation is believed to contribute to the reduction of withdrawal symptoms and cravings observed in individuals undergoing ibogaine therapy for opioid addiction .
Biochemical Pathways
Ibogaine’s activity is achieved through different types of receptors, but also rapid depletion of ATP, that is followed by the induction of energy-related enzymes, as well as rise of cellular reactive oxygen species (ROS) and antioxidant enzymes activity . It is also known to modulate intracellular signaling linked to opioid receptors .
Pharmacokinetics
When given orally, ibogaine is absorbed rapidly and undergoes extensive first-pass metabolism to 12-hydroxyibogamine (noribogaine) by cytochrome P450 2D6 (CYP2D6) in the gut wall and liver . Plasma protein binding is in the range of 65–70% and consistent with its lipophilic nature, ibogaine accumulates in fat . The plasma half-life of ibogaine is in the range of 2–6 hours depending on CYP2D6 genotype, while the metabolite noribogaine is eliminated with a half-life of 24–30 hours .
Result of Action
The molecular and cellular effects of ibogaine’s action include an increased amount of the neurotransmitter in the synaptic cleft and prolongs its effect on target cells . It also leads to potential synergies by modulating multiple receptor systems .
Action Environment
The setting in which ibogaine is consumed involves aspects of the environment in which the person is located while using the substance, and it includes factors such as culture, context of use, environmental stimuli (light, music, decoration) and presence (or absence) of other people . The use of controlled settings, supported by trained professionals and equipment allowing for rigorous medical, psychiatric, and cardiac monitoring, are essential to promote the safety of patients receiving ibogaine .
Analyse Biochimique
Biochemical Properties
Ibogaine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts ibogaine into its active metabolite, noribogaine . Ibogaine also interacts with mu-opioid receptors, serotonin transporters, and N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmitter systems and receptor signaling .
Cellular Effects
Ibogaine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ibogaine has been shown to impact the expression of genes involved in neurotransmitter systems, such as dopamine and serotonin pathways . Additionally, ibogaine’s interaction with NMDA receptors affects calcium ion influx, which can influence cellular metabolism and signaling .
Molecular Mechanism
At the molecular level, ibogaine exerts its effects through several mechanisms. It binds to mu-opioid receptors, acting as an agonist, and modulates serotonin transporters, enhancing serotonin levels in the synaptic cleft . Ibogaine also inhibits NMDA receptors, reducing excitotoxicity and promoting neuroprotection . These interactions lead to changes in gene expression, particularly in genes related to neurotransmitter systems and receptor signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ibogaine change over time. Ibogaine is rapidly absorbed and metabolized into noribogaine, which has a longer half-life and sustained effects . Studies have shown that ibogaine’s effects on cellular function, such as neurotransmitter release and receptor signaling, can persist for several hours to days . The stability and degradation of ibogaine and its metabolites can influence the duration and intensity of its effects .
Dosage Effects in Animal Models
The effects of ibogaine vary with different dosages in animal models. At lower doses, ibogaine has been shown to reduce drug-seeking behavior and withdrawal symptoms in models of substance use disorders . At higher doses, ibogaine can cause toxic effects, such as neurotoxicity and cardiotoxicity . These adverse effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
Ibogaine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into noribogaine . This metabolic conversion is crucial for ibogaine’s therapeutic effects, as noribogaine has a longer half-life and sustained activity . Additionally, ibogaine’s metabolism can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Ibogaine is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . Ibogaine also interacts with plasma proteins, which can influence its distribution and bioavailability . Transporters and binding proteins, such as serotonin transporters, play a role in ibogaine’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of ibogaine affects its activity and function. Ibogaine can be found in various cellular compartments, including the cytoplasm and mitochondria . Post-translational modifications and targeting signals may direct ibogaine to specific organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of ibogaine is essential for elucidating its mechanisms of action and therapeutic potential .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibogaine involves a series of reactions that convert starting materials into the final product. The key steps involve the formation of an intermediate compound, which is then converted into Ibogaine through a series of reactions.", "Starting Materials": ["2-vinyl-4,5-dimethoxyphenol", "ethanol", "hydrochloric acid", "sodium hydroxide", "palladium on carbon", "methylamine"], "Reaction": ["1. The starting material, 2-vinyl-4,5-dimethoxyphenol, is first reacted with ethanol and hydrochloric acid to form an intermediate compound.", "2. The intermediate is then treated with sodium hydroxide to form a new compound.", "3. The new compound is then reacted with palladium on carbon to form another intermediate.", "4. The final step involves reacting the intermediate with methylamine to form Ibogaine."] } | |
| 83-74-9 | |
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |
InChI |
InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1 |
Clé InChI |
HSIBGVUMFOSJPD-WBPAKMTCSA-N |
SMILES isomérique |
CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
SMILES canonique |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
melting_point |
148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |
| 83-74-9 | |
Pictogrammes |
Irritant |
Durée de conservation |
Stable under recommended storage conditions. /Ibogaine hydrochloride/ |
Solubilité |
Soluble in chloroform |
Synonymes |
12 Methoxyibogamine 12-Methoxyibogamine Endabuse Ibogaine NIH 10567 NIH-10567 NIH10567 |
Pression de vapeur |
3.03X10-8 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ibogaine exert its effects within the body?
A1: Ibogaine interacts with various neurotransmitter systems, exhibiting micromolar affinity for N-methyl-D-aspartate (NMDA), κ-opioid, μ-opioid, and sigma-2 receptors []. It also interacts with acetylcholine, serotonin, and dopamine systems, influencing the expression of proteins like substance P, brain-derived neurotrophic factor (BDNF), c-fos, and egr-1 []. Ibogaine's primary metabolite, noribogaine, also demonstrates biological activity, significantly contributing to ibogaine's overall pharmacological profile [].
Q2: What are the key differences in the pharmacological profiles of ibogaine and noribogaine?
A2: While both ibogaine and noribogaine exhibit anti-addictive properties in animal models, they differ in potency and side-effect profile. Notably, noribogaine is a more potent indirect serotonin agonist than ibogaine, demonstrating a 10-fold higher potency in increasing extracellular serotonin levels in the nucleus accumbens of rats []. Additionally, noribogaine appears to have a reduced propensity to induce adverse effects like tremors compared to ibogaine, suggesting it might be a safer alternative for medication development [].
Q3: What role does glial cell line-derived neurotrophic factor (GDNF) play in ibogaine's actions against alcohol consumption?
A4: Research suggests that GDNF in the ventral tegmental area (VTA) is crucial in mediating ibogaine's effects on reducing alcohol consumption []. Ibogaine has been shown to increase GDNF expression in the VTA, and this increase is associated with a reduction in ethanol self-administration in rodents [, ]. The effect of ibogaine on ethanol consumption can be mimicked by injecting GDNF directly into the VTA and can be attenuated by injecting anti-GDNF antibodies, further supporting the critical role of GDNF in ibogaine's actions [].
Q4: How is ibogaine metabolized in the body?
A5: Ibogaine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its main metabolite, noribogaine [, , ]. Noribogaine exhibits clinically relevant concentrations for an extended period, even after ibogaine is cleared from the system []. This prolonged presence of noribogaine is likely due to its slow release from fat tissue, where both ibogaine and noribogaine are sequestered [].
Q5: What is the significance of CYP2D6 polymorphisms in ibogaine metabolism?
A6: Genetic variations in the CYP2D6 enzyme can significantly influence the pharmacokinetic profiles of both ibogaine and noribogaine [, ]. Patients identified as CYP2D6 poor metabolizers exhibit a 3-fold higher blood concentration of ibogaine and a 4-fold lower concentration of noribogaine compared to extensive metabolizers []. This suggests that individuals with different CYP2D6 metabolic phenotypes may exhibit varied sensitivity to ibogaine and noribogaine, potentially influencing therapeutic outcomes and safety profiles [].
Q6: What are the implications of ibogaine and noribogaine sequestration in fat tissue?
A7: Both ibogaine and its active metabolite, noribogaine, are sequestered in fat tissue [, ]. This sequestration contributes to their complex pharmacokinetic profiles, characterized by a long elimination half-life and prolonged presence in the body even after a single dose [, ]. The slow release of ibogaine and noribogaine from fat stores could contribute to the long-lasting effects observed after a single administration [].
Q7: Are there alternative compounds being explored that might offer a safer profile than ibogaine?
A11: The development of safer analogs of ibogaine with reduced toxicity is an active area of research []. One such compound, 18-methoxycoronaridine (18-MC), has shown promise in preclinical studies. 18-MC, a synthetic derivative of ibogaine, exhibits similar anti-addictive properties in rodent models without some of ibogaine's adverse side effects, such as tremors and cerebellar damage []. Its lower affinity for NMDA and sigma-2 receptors, compared to ibogaine, is thought to contribute to its improved safety profile [].
Q8: What are the critical areas for future research on ibogaine?
A12: Future research should prioritize well-controlled clinical trials to assess the long-term safety and efficacy of ibogaine in treating substance use disorders [, , ]. Exploring personalized medicine approaches based on CYP2D6 genotyping could potentially optimize dosing and minimize adverse effects []. Further investigation into the mechanisms of action, particularly the role of different receptors and signaling pathways, is crucial for understanding ibogaine's complex pharmacology and developing safer and more effective therapies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



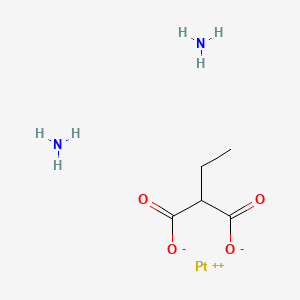

![5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine;formate](/img/structure/B1199254.png)
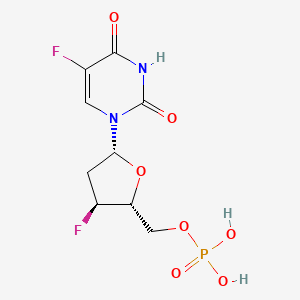
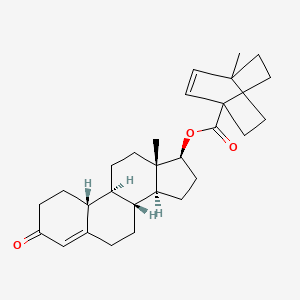
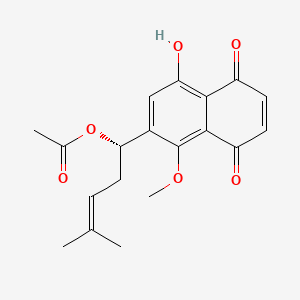
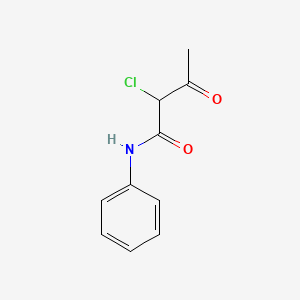


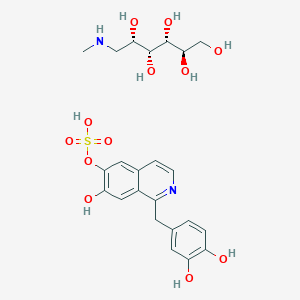
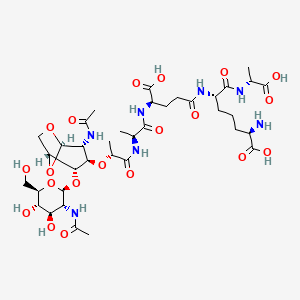
![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)

